N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773741
InChI: InChI=1S/C46H54BrNO4/c1-5-9-29-49-41-25-27-43(45(33-41)51-31-11-7-3)35-13-19-38(20-14-35)48(40-23-17-37(47)18-24-40)39-21-15-36(16-22-39)44-28-26-42(50-30-10-6-2)34-46(44)52-32-12-8-4/h13-28,33-34H,5-12,29-32H2,1-4H3
SMILES: CCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCC)OCCCC)C5=CC=C(C=C5)Br)OCCCC
Molecular Formula: C46H54BrNO4
Molecular Weight: 764.8 g/mol

N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC13773741

Molecular Formula: C46H54BrNO4

Molecular Weight: 764.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C46H54BrNO4
Molecular Weight 764.8 g/mol
IUPAC Name N-(4-bromophenyl)-4-(2,4-dibutoxyphenyl)-N-[4-(2,4-dibutoxyphenyl)phenyl]aniline
Standard InChI InChI=1S/C46H54BrNO4/c1-5-9-29-49-41-25-27-43(45(33-41)51-31-11-7-3)35-13-19-38(20-14-35)48(40-23-17-37(47)18-24-40)39-21-15-36(16-22-39)44-28-26-42(50-30-10-6-2)34-46(44)52-32-12-8-4/h13-28,33-34H,5-12,29-32H2,1-4H3
Standard InChI Key QKMNKBZZYCIHHH-UHFFFAOYSA-N
SMILES CCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCC)OCCCC)C5=CC=C(C=C5)Br)OCCCC
Canonical SMILES CCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCC)OCCCC)C5=CC=C(C=C5)Br)OCCCC

Introduction

Chemical Identity and Structural Characterization

N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine (CAS: 1601474-19-4) is a polycyclic aromatic amine derivative with a complex biphenyl-based architecture. Its molecular formula is C₄₆H₅₄BrNO₄, and its molecular weight is 764.83 g/mol . The compound features:

  • A central biphenyl core substituted with dibutoxy groups at the 2' and 4' positions.

  • An N-(4-bromophenyl)amine moiety linked to a second biphenyl unit, which is further functionalized with dibutoxy groups .

Key Structural Features:

PropertyDescription
Core StructureTwo interconnected biphenyl units with ether and amine linkages
SubstituentsFour butoxy groups (two per biphenyl), one bromophenyl group
SymmetryAsymmetric due to varied substitution patterns on biphenyl rings

Synthesis and Manufacturing

The synthesis of this compound involves multi-step cross-coupling reactions, primarily leveraging palladium-catalyzed Suzuki-Miyaura couplings to assemble the biphenyl scaffolds .

Representative Synthetic Route:

  • Preparation of Biphenyl Boronic Esters:

    • 4-Bromo-N-(4-bromophenyl)aniline intermediates are reacted with dibutoxy-substituted biphenyl boronic acids under inert conditions .

    • Catalyst: Pd(OAc)₂ with tri-tert-butylphosphine (P(tBu)₃) .

    • Base: Sodium tert-butoxide (NaOtBu) in anhydrous toluene at 100°C .

  • Coupling and Functionalization:

    • Sequential Suzuki couplings introduce dibutoxy and bromophenyl groups.

    • Final purification via column chromatography yields the product in ~61% purity .

Industrial Production:

  • MolCore and Aaron Chemicals produce the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight764.83 g/mol
Purity≥97% (HPLC)
SolubilityLow in water; soluble in organic solvents (e.g., DCM)
StabilityStable under inert storage (-20°C, desiccated)

Applications in Research and Industry

Organic Electronics:

  • Hole-Transport Material (HTM): Used in solid-state dye-sensitized solar cells (ssDSSCs) due to its favorable charge-transport properties .

    • Performance: Enhances photovoltaic efficiency by reducing recombination losses .

Pharmaceutical Intermediates:

  • Serves as a precursor for kinase inhibitors and anticancer agents targeting Bcl-2 proteins .

  • Biological Relevance: The bromophenyl moiety improves binding affinity to hydrophobic pockets in target proteins .

HazardGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion; use PPE
Skin irritationH315Wear gloves and protective clothing
Eye damageH319Use safety goggles
Respiratory irritationH335Operate in fume hoods

First Aid Measures:

  • Inhalation: Move to fresh air; seek medical attention .

  • Skin Contact: Wash with soap and water .

Computational and Spectroscopic Analysis

Spectroscopic Data:

  • ¹H NMR: Peaks at δ 7.57–6.53 ppm (aromatic protons), δ 3.96–0.90 ppm (butoxy and alkyl chains) .

  • HRMS: [M + H]⁺ observed at m/z 765.83 (theoretical: 765.83) .

Computational Modeling:

  • DFT Studies: Optimized geometry shows a planar biphenyl core with dihedral angles of ~42.9° between substituents .

Challenges and Future Directions

  • Synthetic Complexity: High molecular weight and multiple stereocenters complicate large-scale production .

  • Environmental Impact: Brominated byproducts require stringent waste management protocols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator